Non-Competitive GABAA Receptor Inhibition Distinguishes Dihydroxyaflavinine from Aflatrem (Positive Allosteric Modulator) and Penicillin (Competitive Antagonist)
Dihydroxyaflavinine inhibits GABAA receptor-mediated chloride currents via a non-competitive mechanism, with a measured inhibition constant (Ki) of 12 µmol/L, as determined by voltage-clamp electrophysiology in Xenopus oocytes expressing chick brain mRNA [1]. In the same experimental system, the classical antagonist picrotoxin exhibits a similar desensitization-accelerating effect, whereas penicillin enhances inhibition with increasing GABA concentration (competitive antagonism) [1]. Crucially, the structurally related analog aflatrem acts as a positive allosteric modulator, potentiating GABA-induced currents rather than inhibiting them [2]. This mechanistic divergence precludes functional substitution in GABAergic assays.
| Evidence Dimension | GABAA Receptor Modulation Mechanism and Affinity |
|---|---|
| Target Compound Data | Non-competitive inhibition; Ki = 12 µmol/L |
| Comparator Or Baseline | Aflatrem: Positive allosteric modulation; Penicillin: Competitive antagonism |
| Quantified Difference | Qualitative difference in mechanism (inhibition vs. potentiation); Quantitative difference in affinity (Ki = 12 µM for dihydroxyaflavinine) |
| Conditions | Xenopus oocytes expressing chick brain mRNA; voltage-clamp electrophysiology |
Why This Matters
Selection of dihydroxyaflavinine over aflatrem is mandatory for studies requiring GABAA receptor inhibition rather than potentiation, ensuring experimental outcomes are not confounded by opposite functional effects.
- [1] Yao, Y., et al. (1991). [Fungal toxin dihydroxyaflavinine inhibits non-competitively GABAA receptor channel expressed in Xenopus oocytes]. Sheng Li Xue Bao, 43(3), 227-235. View Source
- [2] Yao, Y., Peter, A. B., Baur, R., & Sigel, E. (1989). The tremorigen aflatrem is a positive allosteric modulator of the gamma-aminobutyric acidA receptor channel expressed in Xenopus oocytes. Molecular Pharmacology, 35(3), 319-323. View Source
